molecular formula C8H12O3 B12358364 Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B12358364
M. Wt: 156.18 g/mol
InChI Key: XVWIHKFHKZHQTM-SVRRBLITSA-N
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Description

Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid (CAS 2059908-50-6) is a chiral fused bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, this compound features a carboxylic acid functional group attached to a saturated cyclopenta-furan ring system . This specific racemic stereoisomer, also identified by PubChem CID 100657427, serves as a versatile building block for the synthesis of more complex molecules . Its rigid, three-dimensional structure makes it particularly valuable for constructing conformationally constrained probes and active pharmaceutical ingredients (APIs). Researchers utilize this compound in exploring structure-activity relationships (SAR), developing enzyme inhibitors, and creating novel chiral ligands or catalysts. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)/t6-,8+/m1/s1

InChI Key

XVWIHKFHKZHQTM-SVRRBLITSA-N

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCO2)C(=O)O

Canonical SMILES

C1CC2C(C1)(CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Visible Light-Promoted [3+2]-Cycloaddition

Recent advances in photoredox catalysis have enabled efficient construction of the cyclopenta[b]furan core. A protocol developed by ACS Publications employs eosin Y as a photocatalyst under green LED irradiation to facilitate [3+2]-cycloaddition between coumarin-3-carboxylic acids and N-cyclopropylaniline derivatives.

Catalytic Asymmetric Synthesis via Organocatalysis

A patent-pending approach (EP2864308B1) describes the use of chiral secondary amine catalysts for enantioselective synthesis of prostaglandin intermediates, which share structural homology with the target compound.

Key Steps:

  • Aldol Lactol Formation : Succinaldehyde reacts with a chiral pyrrolidine-based catalyst (e.g., MacMillan catalyst) and trifluoroacetic acid co-catalyst to form (3aR,6aS)-2-hydroxy-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-5-carbaldehyde.
  • Oxidation : The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems.
Optimization Data:
Parameter Optimal Value Impact on Yield
Catalyst Loading 10 mol% >90% ee
Co-catalyst [Bn2NH2][OCOCF3] 78% Conversion
Temperature 0°C to 25°C Minimal racemization

This method achieves enantiomeric excess (ee) >90% but requires careful control of acidic co-catalysts to prevent epimerization.

Multi-Step Synthesis from Nitromethyl Precursors

A nitro-to-carboxylic acid conversion strategy is detailed in a synthesis of iridolactone cores, adaptable to the target compound.

Synthetic Route:

  • Nitroalkylation : Cyclopenta[b]furan-2-one undergoes nitroalkane addition under basic conditions to install a nitromethyl group.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
  • Oxidative Degradation : Treatment with HNO2 (nitrous acid) followed by KMnO4 oxidizes the amine to the carboxylic acid.
Critical Observations:
  • Step 2 Yield : 85% (isolated as hydrochloride salt).
  • Stereochemical Integrity : The rigid bicyclic framework minimizes epimerization during oxidation.

Functionalization of Furo[3,2-b]pyrrole Derivatives

Modification of fused heterocycles provides an alternative route. rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (PubChem CID: 132314002) undergoes regioselective ring-opening and re-cyclization to access the cyclopenta[b]furan system.

Reaction Scheme:

  • Protection : The pyrrole nitrogen is protected with Boc anhydride.
  • Ring Expansion : BF3·OEt2-mediated cleavage of the furan ring followed by acid-catalyzed cyclization forms the cyclopentane moiety.
  • Deprotection : TFA removes the Boc group, yielding the free carboxylic acid.
Limitations:
  • Requires strict anhydrous conditions.
  • Overall yield <50% due to side reactions during ring expansion.

Industrial-Scale Preparation (VulcanChem Protocol)

VulcanChem’s patented method emphasizes cost efficiency and scalability:

Process Overview:

  • Cyclization : Ethyl cyclohexenyl ether undergoes acid-catalyzed (H2SO4) cyclization to form the bicyclic ether.
  • Carboxylation : CO2 insertion at the bridgehead position using LDA (lithium diisopropylamide) at -78°C.
  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the ester to the carboxylic acid.
Performance Metrics:
Step Yield Purity
1 92% 95%
2 75% 90%
3 98% 99%

This method achieves a combined yield of 67% and is amenable to kilogram-scale production.

Comparative Analysis of Methods

Method Yield ee (%) Scalability Cost
Photoredox [3+2] ~60%* N/A Moderate $$
Organocatalytic Asymmetric 78% >90 Challenging $$$$
Nitromethyl Pathway 85% N/A High $$
VulcanChem Industrial 67% Racemic High $

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exhibits various pharmacological properties. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate biological pathways related to pain and immune responses. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further development in therapeutic applications.

Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokines, suggesting its potential for treating conditions like arthritis and other inflammatory diseases .

Synthesis of Complex Molecules

Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique cyclic structure allows chemists to utilize it in various synthetic pathways, particularly in the construction of bicyclic and tricyclic compounds that are prevalent in natural products and pharmaceuticals.

Example: Synthesis Pathways
The compound can be used in multi-step synthesis strategies where it acts as a precursor for the formation of larger frameworks. For instance, researchers have successfully employed this compound to synthesize novel derivatives with enhanced biological activity through functional group modifications .

Therapeutic Potential

Antitumor Activity
Recent studies have explored the anticancer potential of this compound. Preliminary results indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells presents an exciting avenue for future research aimed at developing new cancer therapies .

Neuroprotective Effects
Another area of investigation is the neuroprotective properties of this compound. Research has suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary Table of Applications

Application Area Description References
Medicinal ChemistryAnti-inflammatory properties; modulation of pain pathways
SynthesisIntermediate for complex organic synthesis; precursor for bicyclic compounds
Therapeutic PotentialAntitumor activity; neuroprotective effects

Mechanism of Action

The mechanism by which Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Functional Group Variations

The carboxylic acid group in the target compound distinguishes it from analogs with lactone, ester, or amine substituents. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid Not explicitly stated C₈H₁₀O₃ (inferred) ~154.16 Carboxylic acid High polarity, potential for salt formation
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one 145667-75-0 C₁₈H₂₄O₅ 320.38 Lactone, hydroxy, phenylpentyl Lipophilic; likely bioactive (e.g., prostaglandin analog )
rac-[(3aR,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride 2126143-65-3 C₈H₁₆ClNO 177.67 Amine, hydrochloride salt Enhanced water solubility; pharmaceutical intermediate
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde 39746-01-5 C₁₅H₁₄O₅ 274.27 Benzoyloxy, aldehyde, lactone Reactive aldehyde for conjugation
[1,1’-Biphenyl]-4-carboxylic acid ester derivative 31753-00-1 C₂₈H₃₀O₅ 446.53 Ester, biphenyl High molecular weight; lipophilic

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Cyclopenta[b]furan derivatives are critical in synthesizing prostaglandins (e.g., latanoprost acid, CAS 352276-28-9 ) and antiviral agents (e.g., abacavir intermediates ).
  • Material Science : Esters and lactones (e.g., 39746-01-5 ) are used in polymer chemistry due to their stability and tunable properties.
  • Analytical Challenges : Structural elucidation of such compounds relies heavily on crystallography (SHELX software ) and mass spectrometry (exact mass data ).

Biological Activity

Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Structure : The compound features a hexahydro-cyclopenta[b]furan ring system that contributes to its distinctive chemical behavior and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling and potentially affecting mood and behavior.

In Vitro Studies

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL in some cases.
  • Cytotoxicity : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound can induce apoptosis in a dose-dependent manner. IC50 values were reported around 25 µM for certain cancer cell lines, suggesting potential as an anticancer agent .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a reduction in bacterial growth by over 70% at optimal concentrations, supporting its potential use as a natural preservative or therapeutic agent .
  • Case Study on Cancer Cell Lines :
    • Another investigation focused on its effects on human breast cancer cell lines (MCF-7). Treatment with the compound resulted in significant cell death and disruption of the cell cycle at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectConcentration (µg/mL or µM)
AntimicrobialStaphylococcus aureus>70% growth inhibition50
AntimicrobialEscherichia coli>70% growth inhibition50
CytotoxicityMCF-7 (Breast Cancer)Significant apoptosis25
CytotoxicityHeLa (Cervical Cancer)Cell cycle disruption10

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